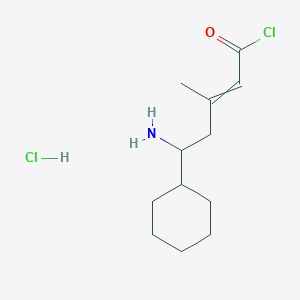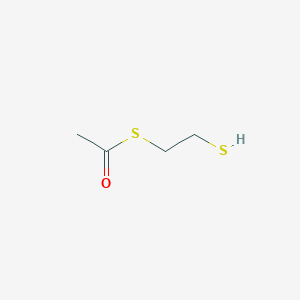
3-Ethyl-2-propyloxirane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-propyloxirane-2-carboxamide typically involves the formation of the oxirane ring through the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (mCPBA), in a nonaqueous solvent like chloroform or ether . The reaction proceeds through a concerted mechanism, resulting in the formation of the oxirane ring.
Industrial Production Methods
Industrial production of epoxides, including this compound, often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and efficiency. The choice of reagents and solvents, as well as the control of temperature and pressure, are critical factors in the industrial synthesis of these compounds.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-2-propyloxirane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of vicinal diols.
Reduction: Reduction reactions can convert the oxirane ring into other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, resulting in the formation of different products.
Common Reagents and Conditions
Oxidation: Peroxycarboxylic acids like mCPBA are commonly used for the epoxidation of alkenes.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to reduce the oxirane ring.
Substitution: Nucleophiles like methoxide ions can attack the less substituted carbon of the oxirane ring under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of the oxirane ring typically results in the formation of vicinal diols, while nucleophilic substitution can lead to the formation of various substituted compounds.
Aplicaciones Científicas De Investigación
3-Ethyl-2-propyloxirane-2-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of polymers and other materials with specific properties
Mecanismo De Acción
The mechanism of action of 3-Ethyl-2-propyloxirane-2-carboxamide involves the reactivity of the oxirane ring. The ring strain in the three-membered cyclic ether makes it highly reactive towards nucleophiles and electrophiles. The compound can undergo ring-opening reactions, leading to the formation of various products depending on the reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyloxirane: Another epoxide with a similar structure but different substituents.
1,2-Epoxypropane: A simpler epoxide with a three-membered ring and two carbon atoms.
2,3-Epoxybutane: An epoxide with a four-carbon chain and an oxirane ring.
Uniqueness
3-Ethyl-2-propyloxirane-2-carboxamide is unique due to the presence of both an ethyl and a propyl group attached to the oxirane ring, as well as the carboxamide functional group.
Propiedades
Número CAS |
98552-74-0 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
3-ethyl-2-propyloxirane-2-carboxamide |
InChI |
InChI=1S/C8H15NO2/c1-3-5-8(7(9)10)6(4-2)11-8/h6H,3-5H2,1-2H3,(H2,9,10) |
Clave InChI |
GKNRATGPYQNCJH-UHFFFAOYSA-N |
SMILES canónico |
CCCC1(C(O1)CC)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)









![Methanone, [2-(2-hydroxyphenyl)cyclopropyl]phenyl-](/img/structure/B14349409.png)


